molecular formula C11H22F6N2O4S2 B6306484 N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide CAS No. 210230-43-6

N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide

Cat. No.: B6306484
CAS No.: 210230-43-6
M. Wt: 424.4 g/mol
InChI Key: SLEKRZBYCSJUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide (abbreviated as [N₁₁₁,₆][TFSI] or TMHA-TFSI) is an ionic liquid (IL) composed of a quaternary ammonium cation with a hexyl alkyl chain and the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion. Its molecular formula is C₁₁H₂₂F₆N₂O₄S₂, with a molecular weight of 424.415 g/mol (). TMHA-TFSI exhibits low melting points, moderate viscosity, and high thermal/electrochemical stability, making it suitable for applications in energy storage (e.g., lithium-ion batteries), catalysis, and polymer composites .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;hexyl(trimethyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N.C2F6NO4S2/c1-5-6-7-8-9-10(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-9H2,1-4H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEKRZBYCSJUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210230-43-6
Record name Hexyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions

  • Solvents : Polar aprotic solvents like acetonitrile or dichloromethane facilitate the reaction.

  • Temperature : Mild conditions (40–80°C) prevent side reactions.

  • Molar Ratios : A slight excess of trimethylamine ensures complete alkylation.

The reaction proceeds via nucleophilic substitution, yielding N-Trimethyl-N-hexylammonium halide:

(CH₃)₃N + C₆H₁₃X → [(CH₃)₃(C₆H₁₃)N]⁺X⁻(X = Cl, I)\text{(CH₃)₃N + C₆H₁₃X → [(CH₃)₃(C₆H₁₃)N]⁺X⁻} \quad \text{(X = Cl, I)}

Challenges

  • Byproduct Formation : Excess alkylating agents may lead to dialkylation.

  • Purification : Residual amines and solvents require removal via distillation or recrystallization.

Anion Exchange with Bis(trifluoromethanesulfonyl)imide

The halide anion is replaced with NTf₂⁻ through metathesis using LiNTf₂.

Procedure

  • Dissolution : The quaternary ammonium halide is dissolved in water or a polar solvent.

  • Metathesis : LiNTf₂ is added, precipitating lithium halide (LiX):

[(CH3)3(C6H13)N]+X+LiNTf₂[(CH3)3(C6H13)N]+NTf₂+LiX[(CH₃)₃(C₆H₁₃)N]⁺X⁻ + \text{LiNTf₂} → [(CH₃)₃(C₆H₁₃)N]⁺\text{NTf₂}⁻ + \text{LiX}

  • Separation : The ionic liquid is extracted using dichloromethane or ethyl acetate.

Optimization

  • Solvent Choice : Water improves ion mobility but complicates drying; organic solvents simplify extraction.

  • Stoichiometry : A 10% excess of LiNTf₂ ensures complete exchange.

Purification and Characterization

Post-synthesis purification is critical for removing residual halides and solvents.

Techniques

  • Washing : Sequential washes with deionized water reduce halide content.

  • Drying : Vacuum drying at 60–80°C removes trace solvents.

  • Characterization :

    • NMR Spectroscopy : Confirms cation and anion integrity.

    • FT-IR/Raman : Identifies NTf₂⁻ conformers (cis vs. trans).

    • Thermal Analysis : TGA shows stability up to 300°C.

Alternative Synthesis Methods

One-Pot Alkylation-Anion Exchange

A streamlined approach combines quaternization and anion exchange in a single reactor, reducing steps and improving yield.

Continuous-Flow Synthesis

Recent methods employ microreactors for rapid mixing and temperature control:

  • Residence Time : 10–30 minutes.

  • Yield : >95% with 99.9% purity.

Industrial and Scalable Approaches

Scalable production requires cost-effective reagents and solvent recovery.

Halide-Free Routes

Using NTf₂⁻ salts directly avoids halide intermediates, simplifying purification.

Green Chemistry Considerations

  • Solvent Recycling : Ethyl acetate and acetonitrile are reused to minimize waste.

  • Catalyst-Free Reactions : Avoids contamination and reduces costs.

Challenges and Optimization Strategies

ChallengeSolutionOutcome
Halide ContaminationMultiple water washes<10 ppm halide content
Low Anion Exchange EfficiencyExcess LiNTf₂ (1.1 eq)>99% exchange
High ViscositySolvent dilution (acetonitrile)Improved handling

Recent Advances in Preparation Techniques

Computational Modeling

Molecular dynamics simulations predict optimal solvent-cation interactions, reducing trial-and-error.

Solvent-Free Quaternization

Neat reactions at elevated temperatures (100°C) eliminate solvent use, enhancing sustainability .

Chemical Reactions Analysis

Electrochemical Reactions and Stability

N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide exhibits a wide electrochemical stability window (ESW), critical for energy storage applications:

Electrochemical Stability Comparison

Ionic Liquid TypeESW (V) at 298 KDegradation Pathway
TMHA-TFSI (Tetraalkylammonium)5.2Alkyl chain oxidation
Imidazolium-based IL3.8C2 position radical formation
Pyrrolidinium-based IL5.0Ring-opening reactions

Key findings:

  • Temperature Sensitivity : The ESW narrows by approximately 0.2 mV/K as temperature increases .

  • Degradation Mechanisms :

    • Anion Stability : TFSI anions resist hydrolysis and oxidation up to 5.2 V vs. Li/Li+ .

    • Cation Stability : The quaternary ammonium cation degrades via alkyl chain oxidation rather than ring-opening pathways observed in imidazolium ILs .

Reactivity with Incompatible Substances

This compound reacts under specific conditions:

Incompatible SubstanceReaction OutcomeSafety Consideration
Strong OxidizersExothermic decompositionAvoid mixing; may release toxic gases
Strong BasesAnion hydrolysis to sulfonic acid derivativesUse in neutral environments

No hazardous reactions occur under standard conditions, but prolonged exposure to high temperatures (>200°C) may induce thermal decomposition .

Scientific Research Applications

Electrochemical Applications

TMHM-TFSI has garnered significant attention in the field of electrochemistry, particularly as an electrolyte in batteries and supercapacitors. Its high ionic conductivity and electrochemical stability allow for efficient ion transport, which is crucial for the performance of electrochemical devices.

  • Battery Electrolytes : TMHM-TFSI is used as an electrolyte in lithium-ion batteries, where it enhances the battery's efficiency and lifespan by providing better ionic mobility compared to conventional liquid electrolytes.
  • Supercapacitors : The compound's properties are also beneficial in supercapacitors, where it helps achieve higher energy densities and faster charge/discharge rates .

Solvent and Extraction Medium

TMHM-TFSI serves as an effective solvent for various chemical processes due to its ability to dissolve a wide range of organic and inorganic materials.

  • Dissolution of Polymers : Research has shown that TMHM-TFSI can dissolve cellulose and other polymers, making it useful in biofuel production and material science.
  • Separation Processes : It is used in extraction processes for separating valuable compounds from mixtures, leveraging its selective solvation capabilities .

Catalysis

The compound has been investigated for its catalytic properties, particularly in acid-catalyzed reactions. The weakly coordinating nature of its anions allows for enhanced catalytic activity in various reactions.

  • Acid Catalysis : Studies have explored TMHM-TFSI's application in facilitating acid-catalyzed reactions, offering a greener alternative to traditional catalysts.

Surface Finishing

TMHM-TFSI is utilized in surface finishing processes due to its ability to modify surface properties without causing damage to substrates. This application is particularly relevant in the electronics industry, where precise surface treatments are critical.

Case Studies

Several studies highlight the diverse applications of TMHM-TFSI:

StudyFocusFindings
Electrochemical DevicesDemonstrated enhanced performance in lithium-ion batteries compared to traditional electrolytes.
Polymer DissolutionSuccessfully dissolved cellulose, aiding in biofuel production processes.
CatalysisInvestigated its effectiveness as an acid catalyst, showing improved reaction rates.

Mechanism of Action

The mechanism of action of N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide involves its ability to stabilize ionic species and facilitate ionic transport. The compound interacts with molecular targets through electrostatic interactions and hydrogen bonding, which can influence the reactivity and stability of the target molecules. In electrochemical applications, it enhances ionic conductivity and improves the efficiency of energy storage devices .

Comparison with Similar Compounds

Structural and Physical Properties

The alkyl chain length of the ammonium cation significantly influences key physical properties (density, viscosity, ionic conductivity) and conformational behavior of the TFSI⁻ anion. Below is a comparison with structurally analogous ILs:

Compound Name (Abbreviation) Cation Structure Molecular Weight (g/mol) Density (g/cm³)* Viscosity (mPa·s)* Ionic Conductivity (mS/cm)*
[N₁₁₁,₃][TFSI] (TMPA-TFSI) Trimethylpropyl 382.3 1.34 (298 K) 75 (298 K) 4.2 (298 K)
[N₁₁₁,₄][TFSI] Trimethylbutyl 396.4 1.29 (298 K) 110 (298 K) 3.5 (298 K)
TMHA-TFSI Trimethylhexyl 424.4 1.22 (298 K) 150 (298 K) 2.8 (298 K)
[N₂₂₂,₈][TFSI] Triethyloctyl 648.85 1.26 (298 K) 444 (298 K) 0.06 (293 K)

*Data extrapolated from temperature-dependent studies ().

Key Observations :

  • Viscosity : Increases with longer alkyl chains due to stronger van der Waals interactions. TMHA-TFSI (150 mPa·s) is less viscous than triethyloctyl analogs (444 mPa·s) but more viscous than propyl or butyl derivatives .
  • Ionic Conductivity : Decreases with chain elongation, as mobility is hindered. TMHA-TFSI (2.8 mS/cm) underperforms [N₁₁₁,₃][TFSI] (4.2 mS/cm) but outperforms bulky cations like triethyloctyl .

Conformational Behavior of TFSI⁻ Anion

The TFSI⁻ anion exists in two conformers: cisoid (C₁ symmetry) and transoid (C₂ symmetry). The stability of these conformers is modulated by cation-anion interactions and alkyl chain length:

  • Solid State :

    • In TMPA-TFSI (propyl), both cisoid and transoid conformers coexist.
    • In TMHA-TFSI (hexyl), only the cisoid conformer is retained, attributed to stronger dispersion forces from the longer hexyl chain stabilizing the cis-TFSI⁻ .
  • Pressure/Temperature Effects :

    • Under high pressure (0–5 GPa), TMPA-TFSI undergoes crystallization, favoring transoid-TFSI⁻. TMHA-TFSI retains both conformers up to 11 GPa, transitioning to a glass phase at ~2 GPa .
    • Cooling-heating cycles reveal cold crystallization in TMHA-TFSI at 295 K, absent in shorter-chain analogs .

Electrochemical Performance

The electrochemical stability window (ESW) of TMHA-TFSI and analogs varies with cation structure and temperature:

Compound ESW (V vs. Li+/Li)* Operating Temperature (K) Key Application
TMHA-TFSI 4.5–5.0 298–373 Lithium-ion battery electrolytes
[Pyr₁₄][TFSI] 4.8–5.2 253–353 High-voltage supercapacitors
[DEME][TFSI] 4.2–4.7 298–343 Low-temperature electrolytes

*ESW data from cyclic voltammetry ().

Insights :

  • TMHA-TFSI offers a balance between stability (~5.0 V) and moderate ionic conductivity, suitable for room-temperature battery applications.
  • Pyrrolidinium-based ILs (e.g., [Pyr₁₄][TFSI]) exhibit superior ESW but higher viscosity, limiting low-temperature performance .

Biological Activity

N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide (TMHA-TFSI) is a specialized ionic liquid that has garnered attention in various scientific fields, particularly in electrochemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H22N2F6S2O4
  • CAS Number : 210230-43-6
  • Molar Mass : 424.44 g/mol
  • Melting Point : 11°C
  • Conductivity at 25°C : 11 mS/cm

The biological activity of TMHA-TFSI is primarily attributed to its ionic nature and the unique properties of the bis(trifluoromethanesulfonyl)imide (TFSI) anion. The compound exhibits several mechanisms that influence biological systems:

  • Ion Transport : TMHA-TFSI facilitates ion transport across membranes, which can impact cellular signaling and metabolic processes.
  • Stabilization of Conformers : Research indicates that TMHA-TFSI stabilizes different conformers of the TFSI ion, influencing its reactivity and interaction with biological macromolecules .
  • Electrochemical Properties : The electrochemical stability of TMHA-TFSI allows for its use in bioelectrochemical applications, such as biosensors and energy storage devices .

1. Electrochemical Stability and Biological Compatibility

A study investigated the electrochemical stability window of TMHA-TFSI, revealing its potential for use in high-energy electrochemical storage devices. The findings suggest that the compound's stability makes it suitable for applications where biological compatibility is essential .

2. Nanomaterial Synthesis

TMHA-TFSI has been utilized in the synthesis of nanomaterials, such as silicon nanofilms, highlighting its role as a medium for producing biocompatible materials. The electrochemical synthesis process demonstrated that TMHA-TFSI can create structures that may be beneficial in drug delivery systems due to their nanoscale properties .

3. Interaction with Biological Systems

Research has shown that ionic liquids like TMHA-TFSI can interact with enzymes and proteins, potentially modulating their activity. Studies indicate that such interactions can lead to altered metabolic pathways, providing insights into how ionic liquids might be used in therapeutic applications or as biochemical probes .

Comparative Analysis with Similar Compounds

Compound NameConductivity (mS/cm)Melting Point (°C)Biological Applications
TMHA-TFSI1111Nanomaterial synthesis, enzyme interaction
N-Tributyl-N-methylammonium TFSI15-5Electrolyte in batteries
N-Methyl-N-ethylpyrrolidinium TFSI1220Solvent for organic reactions

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-Trimethyl-N-hexylammonium bis(trifluoromethanesulfonyl)imide (TMHA-TFSI)?

  • Synthesis : The quaternization of tertiary amines (e.g., N-hexyl-N,N-dimethylamine) with methyl iodide or methyl triflate, followed by anion exchange with LiNTf₂, is a standard approach. Ensure stoichiometric control and purification via repeated washing with deionized water to remove halide residues.
  • Characterization : Use 1^1H/19^19F NMR to confirm cation-anion ratios and purity. Measure ionic conductivity (e.g., 6.0 mS/m at 20°C for analogous ammonium-based ILs) and viscosity (e.g., 444 mPa·s at 25°C) to assess transport properties . Thermogravimetric analysis (TGA) under nitrogen can determine decomposition onset temperatures.

Q. How do researchers evaluate the thermal stability of TMHA-TFSI in electrochemical applications?

  • Perform TGA at heating rates of 5–10°C/min under inert atmospheres to identify decomposition onset (typically >300°C for NTf₂-based ILs). Differential scanning calorimetry (DSC) detects phase transitions (e.g., glass transitions or melting points). For electrolytes, combine with lithium salts (e.g., LiNTf₂) and test thermal abuse scenarios (e.g., heating to 150°C) to observe degradation pathways via evolved gas analysis .

Advanced Research Questions

Q. What experimental designs address contradictions in anion conformation studies of TMHA-TFSI?

  • Structural Analysis : Use Raman spectroscopy or X-ray diffraction (XRD) to probe TFSI⁻ conformers (cis vs. trans). In TMHA-TFSI, only cis-TFSI is retained in the solid state due to stronger cation-anion interactions from longer alkyl chains, while liquid phases exhibit both conformers. Compare with shorter-chain analogs (e.g., TMPA-TFSI) to resolve discrepancies in conformational stability .
  • Computational Validation : Apply density functional theory (DFT) to model cation-anion interactions and predict conformational energy barriers.

Q. How does the alkyl chain length of the cation influence ionic conductivity and electrochemical stability?

  • Ionic Conductivity : Longer alkyl chains (e.g., hexyl vs. propyl) increase viscosity, reducing conductivity. For example, TMHA-TFSI has lower conductivity than TMPA-TFSI due to higher viscosity. Measure via impedance spectroscopy across temperatures (e.g., 30–50°C) to model Arrhenius behavior .
  • Electrochemical Stability : Linear sweep voltammetry (LSV) in Li/Li⁺ cells shows oxidative stability up to 5.75 V for NTf₂-based electrolytes. Longer alkyl chains may reduce anodic stability due to increased electron-donating effects .

Q. What methodologies optimize TMHA-TFSI for lithium-ion battery electrolytes?

  • Concentration Studies : Dilute TMHA-TFSI in sulfolane (0.001–1.89 M) to balance ionic conductivity (e.g., 2.75 × 10⁻³ Ω⁻¹ cm⁻¹ at 30°C) and viscosity. Use pulsed-field gradient NMR to correlate Li⁺ transference numbers with ion aggregation states .
  • Additive Screening : Incorporate flame-retardant additives (e.g., LiPF₆) and test fire behavior via cone calorimetry. NTf₂-based ILs with LiNTf₂ show improved thermal stability compared to pure ILs .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting data on ion association in TMHA-TFSI solutions?

  • Dilute vs. Concentrated Solutions : In dilute sulfolane solutions, LiNTf₂ is weakly associated, while concentrated solutions exhibit ion pairs or aggregates. Use Raman spectroscopy to detect contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs) .
  • Contradiction Resolution : Cross-validate with conductivity-viscosity plots (Walden rule) and DFT simulations to reconcile discrepancies between experimental and theoretical association constants.

Safety and Handling

Q. What safety protocols are critical for handling TMHA-TFSI in laboratory settings?

  • Storage : Store under nitrogen at room temperature to prevent moisture absorption. Degradation over time may increase hazards (e.g., HF release), so monitor via 19^19F NMR .
  • Disposal : Neutralize with alkaline solutions (e.g., KOH/ethanol) and dispose via certified hazardous waste facilities. Always use PPE (gloves, goggles) and fume hoods during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.